5-Hydroxy Propranolol Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The selective synthesis of 5-Hydroxy Propranolol has been refined through the engineering of unspecific peroxygenases (UPOs) from Agrocybe aegerita. This biocatalyst demonstrates a catalytic efficiency enhanced by two orders of magnitude and 99% regioselectivity, avoiding severe synthetic conditions (Santos et al., 2018). Microbial transformation by Cunninghamella blakesleana also presents a novel approach for synthesis, yielding a significant amount of 5-Hydroxypropranolol under optimized conditions (Hai, 2001).

Molecular Structure Analysis

Extensive studies, including magnetic resonance and model building, have been conducted to understand the interaction of propranolol with model membranes. These studies suggest that the aromatic group of propranolol binds strongly to the hydrophobic regions of lipid bilayers, indicating a high degree of molecular rigidity when bound (Phadke et al., 1981).

Chemical Reactions and Properties

Propranolol undergoes regioselective hydroxylation to form 5-Hydroxypropranolol, a process that involves the H2O2-dependent hydroxylation catalyzed by a fungal peroxygenase from Agrocybe aegerita. This enzymatic reaction demonstrates a high isomeric purity and yield, highlighting the potential of fungal peroxygenases in the synthesis of drug metabolites (Kinne et al., 2009).

Scientific Research Applications

1. Exploration in Neuropharmacology

5-Hydroxytryptamine (5-HT) receptors are pivotal in treating various psychiatric conditions, with significant attention on the 5-HT(1A) receptor. Andrée et al. (2000) discussed the potential of radioligands like [carbonyl-(11)C]WAY-100635 for PET imaging to quantify these receptors in the human brain. This advancement aids in understanding drug action in the brain and streamlines neuropsychiatric drug development.

2. Understanding Cardiovascular Impact

The review by Watts et al. (2012) provided an in-depth analysis of 5-Hydroxytryptamine (5-HT; serotonin) and its role in systemic blood pressure control. It delved into the function and pharmacology of 5-HT in various systems affecting blood pressure, offering insights into the complex interactions of 5-HT with the autonomic nervous system and blood pressure modification.

3. Potential in Headache and Migraine Management

In the realm of headache and migraine management, the effectiveness of propranolol, which has similarities with 5-Hydroxy Propranolol Hydrochloride, has been explored. Holroyd & Penzien (1990) conducted a meta-analytic review comparing the effectiveness of pharmacological (like propranolol) and non-pharmacological interventions in the prophylaxis of recurrent migraine, offering valuable insights into treatment strategies and their comparative effectiveness.

Mechanism of Action

Target of Action

5-Hydroxy Propranolol Hydrochloride, like its parent compound Propranolol, primarily targets β1 and β2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The compound is metabolized in the body, primarily by the CYP2D6, CYP1A2, and CYP2C19 enzymes . The hydroxylation of the naphthyl group is catalyzed mainly by CYP2D6, resulting in metabolites like 4-hydroxypropranolol, and its 5- and 7-hydroxy isomers . The glucuronidation of these hydroxypropranolol metabolites is carried out by various uridine 5’-diphospho-glucuronosyltransferases (UGTs) .

Pharmacokinetics

This compound is well absorbed after oral administration . It exhibits dose-dependent bioavailability, with a 2-fold increase in dose resulting in a 2.5-fold increase in the area under the curve, a 1.3-fold increase in the time to reach maximum plasma concentration, and a 2.2 and 1.8-fold increase in maximum plasma concentration in both immediate and long-acting formulations, respectively . In cases of renal and hepatic impairment, dose adjustment may be necessary .

Result of Action

The molecular and cellular effects of this compound are similar to those of Propranolol. By blocking β1 and β2 adrenergic receptors, it decreases heart rate, myocardial contractility, and blood pressure . This results in reduced myocardial oxygen demand, making it effective in the treatment of conditions like hypertension and angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s glucuronidation is influenced by the specific UGT enzymes present, which can vary between individuals . Furthermore, the compound’s pharmacokinetics and resultant efficacy can be affected by the patient’s renal and hepatic function . The compound’s environmental risk is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.18 .

Safety and Hazards

properties

IUPAC Name |

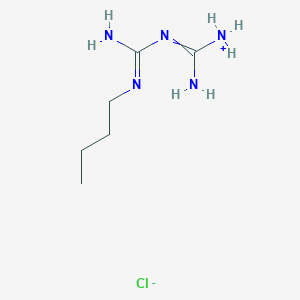

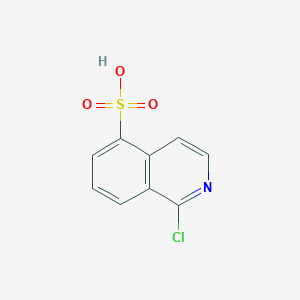

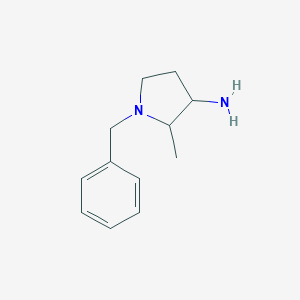

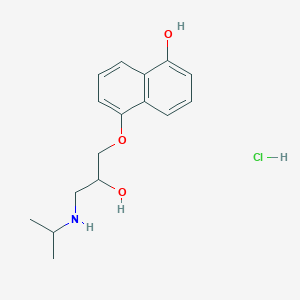

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIHZCFYQOMSFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506412 |

Source

|

| Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62117-35-5 |

Source

|

| Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)